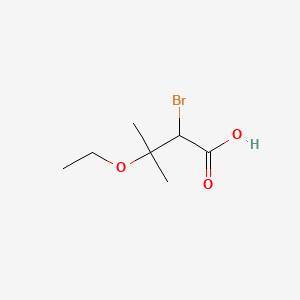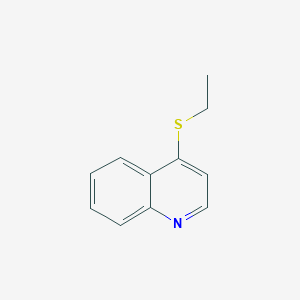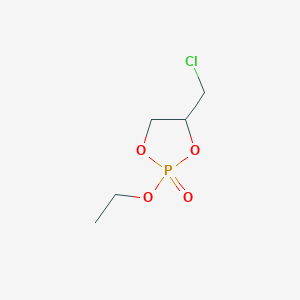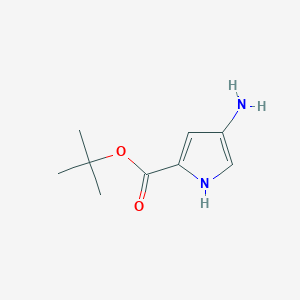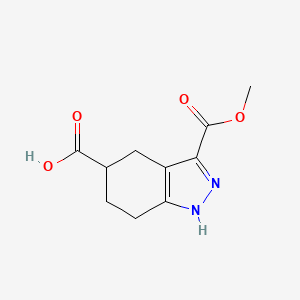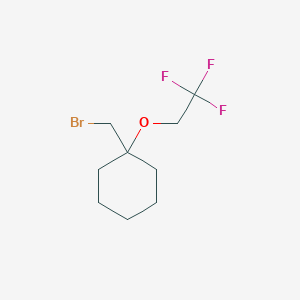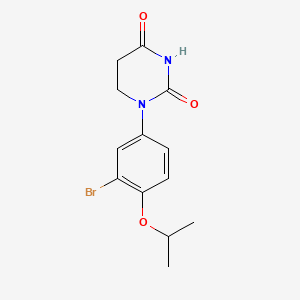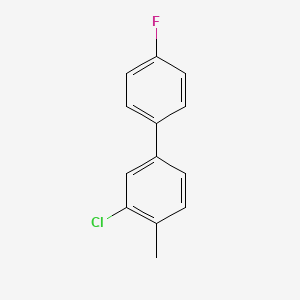
8-Bromo-4-chloroquinoline-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-4-chloroquinoline-2-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C10H5BrClNO. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal chemistry and organic synthesis. The presence of bromine and chlorine atoms in the quinoline ring enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-chloroquinoline-2-carbaldehyde typically involves the bromination and chlorination of quinoline derivatives. One common method includes the bromination of 4-chloroquinoline using bromine in the presence of a catalyst such as iron or aluminum chloride. The resulting 8-bromo-4-chloroquinoline is then subjected to formylation to introduce the aldehyde group at the 2-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-4-chloroquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 8-Bromo-4-chloroquinoline-2-carboxylic acid.
Reduction: 8-Bromo-4-chloroquinoline-2-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Bromo-4-chloroquinoline-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the development of bioactive molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-4-chloroquinoline-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The presence of the bromine and chlorine atoms enhances its reactivity and ability to form stable complexes with target molecules .
Comparison with Similar Compounds
8-Bromo-2-chloroquinoline: Similar structure but with the chlorine atom at the 2-position instead of the 4-position.
6-Bromo-8-chloroquinoline: Similar structure but with the bromine and chlorine atoms at different positions on the quinoline ring.
Uniqueness: 8-Bromo-4-chloroquinoline-2-carbaldehyde is unique due to the presence of both bromine and chlorine atoms in specific positions on the quinoline ring, along with the aldehyde group at the 2-position. This unique combination of functional groups enhances its reactivity and potential for various chemical transformations and applications .
Properties
Molecular Formula |
C10H5BrClNO |
|---|---|
Molecular Weight |
270.51 g/mol |
IUPAC Name |
8-bromo-4-chloroquinoline-2-carbaldehyde |
InChI |
InChI=1S/C10H5BrClNO/c11-8-3-1-2-7-9(12)4-6(5-14)13-10(7)8/h1-5H |
InChI Key |
WXOSBCYIEYVHQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(N=C2C(=C1)Br)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4,6-Dichloro-1,3-benzothiazol-2-yl)phenyl]-3-ethyl-3-(prop-2-yn-1-yl)urea](/img/structure/B13495392.png)

![8-Cbz-8-azaspiro[4.5]decan-1-one](/img/structure/B13495396.png)
